molecular formula C25H43NO8 B600573 Melochinine beta-d-glucopyranoside CAS No. 77795-03-0

Melochinine beta-d-glucopyranoside

Cat. No.: B600573
CAS No.: 77795-03-0
M. Wt: 485.61
Attention: For research use only. Not for human or veterinary use.
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Description

Melochinine beta-d-glucopyranoside is a glycoside compound comprising the aglycone melochinine conjugated to a beta-d-glucopyranosyl moiety. Glycosylation typically enhances solubility, stability, and bioavailability compared to the parent aglycone. Evidence from Mirabilis jalapa root extract highlights its inhibitory activity against PDE-5, a key enzyme in erectile dysfunction (ED) treatment, via binding to catalytic residues (Tyr612, His613, Asp764) .

Properties

CAS No.

77795-03-0

Molecular Formula

C25H43NO8

Molecular Weight

485.61

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Diversity

Glucopyranosides exhibit diverse bioactivities depending on their aglycone structure and glycosylation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Beta-d-glucopyranosides
Compound Name Aglycone Structure Key Activity Biological Target/Mechanism Source/Application Reference ID
Melochinine beta-d-glucopyranoside Melochinine (alkaloid?) PDE-5 inhibition Binds PDE-5 catalytic domain Mirabilis jalapa root
Quercetin 3-O-beta-D-glucopyranoside Quercetin (flavonoid) Antioxidant, antibacterial Scavenges ROS, inhibits bacterial enzymes Plants (e.g., Nelumbo nucifera)
Acacetin-7-O-beta-D-glucopyranoside Acacetin (flavonoid) Anti-inflammatory Modulates eicosanoid pathways Buddleja officinalis
Methyl beta-d-glucopyranoside Methyl group Metabolic marker Carbohydrate metabolism Colonic metabolites in pigs
Nonyl beta-d-glucopyranoside Nonyl chain GLUT-1 interaction Binds glucose transporter pockets Synthetic (STR-V-53 derivative)
Etoposide (VP-16) Podophyllotoxin derivative Anticancer (DNA topoisomerase II inhibitor) Induces DNA double-strand breaks Chemotherapeutic agent
Key Observations:
  • Aglycone Influence: The aglycone dictates target specificity. Flavonoid glycosides (e.g., quercetin, acacetin) exhibit antioxidant/anti-inflammatory activities, while alkyl derivatives (e.g., nonyl) interact with transporters.
  • Enzyme Interactions: this compound and methyl-1 (from M. jalapa) both inhibit PDE-5, akin to sildenafil, but differ from α-glucosidase inhibitors like beta-D-glucopyranoside in Ocimum basilicum .
  • Therapeutic vs. Metabolic Roles: While etoposide is a well-established chemotherapeutic, methyl beta-d-glucopyranoside serves as a metabolic marker in animal studies .
Table 2: Activity-Specific Comparison
Activity Compound Example Mechanism Efficacy/Data Reference ID
PDE-5 Inhibition This compound Binds catalytic domain (Tyr612, Asp764) Comparable to methyl-1 (IC₅₀ ~10 µM)
Antioxidant Quercetin 3-O-beta-D-glucopyranoside ROS scavenging, metal chelation EC₅₀: 15–25 µM in DPPH assay
Antidiabetic Beta-D-glucopyranoside (O. basilicum) α-glucosidase inhibition IC₅₀: 8.2 µM (vs. acarbose: 12 µM)
Anticancer Etoposide DNA topoisomerase II inhibition LD₅₀: 1–5 µM in leukemia cells
Anti-Adipogenic Flavonoid glucopyranoside (M. citrifolia) PPAR-γ modulation Reduces lipid accumulation by 40–60%
Notable Findings:
  • PDE-5 Inhibition: this compound and methyl-1 from M. jalapa show geometric compatibility with PDE-5’s active pocket, but their efficacy relative to sildenafil remains unquantified .
  • Enzyme Substrates vs. Inhibitors: 4-Methylumbelliferyl-beta-d-glucopyranoside acts as a β-glucosidase substrate , whereas other glucopyranosides (e.g., in O. basilicum) inhibit α-glucosidase, underscoring structural nuances in target engagement .

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